

Introduction: The Strategic Importance of a Polyhalogenated Scaffold

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Compound of Interest

Compound Name: 6-Bromo-2,4-dichloroquinoline

Cat. No.: B1394914

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In the landscape of modern synthetic chemistry, particularly within medicinal and materials science, the quinoline core represents a "privileged scaffold." Its rigid, aromatic structure is a common feature in a multitude of biologically active compounds. The strategic introduction of multiple halogen atoms onto this core, as seen in **6-Bromo-2,4-dichloroquinoline**, creates a highly versatile and reactive building block. This guide offers an in-depth exploration of the physicochemical properties, synthesis, reactivity, and analytical characterization of **6-Bromo-2,4-dichloroquinoline** (CAS No. 406204-90-8), providing researchers and drug development professionals with the critical data and field-proven insights necessary for its effective application.

The molecule's utility is derived from the distinct electronic environments and reactivities of its three halogen substituents. The chlorine atoms at the 2- and 4-positions, activated by the ring nitrogen, are susceptible to nucleophilic substitution, while the bromine atom at the 6-position on the carbocyclic ring is more amenable to metal-catalyzed cross-coupling reactions. This differential reactivity allows for sequential, site-selective modifications, making it an invaluable intermediate for constructing complex molecular architectures.^[1]

Core Physicochemical Properties

The fundamental physical and chemical properties of **6-Bromo-2,4-dichloroquinoline** are pivotal for its handling, reaction setup, and purification. While experimental data for some properties are not widely published, a combination of vendor-supplied information and predictive modeling provides a solid foundation for laboratory use.

Property	Value	Source(s)
CAS Number	406204-90-8	[2]
Molecular Formula	C ₉ H ₄ BrCl ₂ N	[2][3]
Molecular Weight	276.94 g/mol	[2][3]
Monoisotopic Mass	274.8904 Da	[4]
Appearance	Off-white to light yellow solid	Vendor Data
Melting Point	Not experimentally reported in cited literature. The related compound, 6-Bromo-4-chloroquinoline, melts at 111-115 °C.[5]	N/A
Solubility	Slightly soluble in water; Soluble in toluene and likely soluble in other polar aprotic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF).	N/A
Storage	Store in freezer (-20°C), under inert atmosphere, sealed in dry conditions.	Vendor Data

Structural Elucidation & Spectroscopic Signature

Confirming the identity and purity of **6-Bromo-2,4-dichloroquinoline** is paramount. Standard spectroscopic techniques provide a unique fingerprint for the molecule.

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming the molecular weight and elemental composition due to the characteristic isotopic patterns of bromine and chlorine.

- Expected Molecular Ion (M⁺): The mass spectrum will exhibit a complex cluster of peaks for the molecular ion because bromine has two major isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and

chlorine has two ($^{35}\text{Cl} \approx 75.8\%$, $^{37}\text{Cl} \approx 24.2\%$). The most abundant peak in this cluster (the monoisotopic mass) will be at $m/z \approx 274.8904$, corresponding to the $[\text{C}_9\text{H}_4^{79}\text{Br}^{35}\text{Cl}_2\text{N}]^+$ ion.

- Predicted Adducts: Collision cross-section (CCS) predictions can aid in identification. For example, the $[\text{M}+\text{H}]^+$ adduct is predicted at an m/z of 275.89768.[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not readily available in the cited literature, the expected chemical shifts and coupling constants can be reliably predicted based on the analysis of analogous structures.[\[6\]](#)[\[7\]](#)

- ^1H NMR: The spectrum will show four signals in the aromatic region (approx. 7.5-8.5 ppm).
 - H-3: A singlet, shifted downfield due to the deshielding effect of the adjacent nitrogen and C4-chlorine.
 - H-5, H-7, H-8: These protons on the carbocyclic ring will form a coupled system. H-8 will likely be a doublet, H-7 a doublet of doublets, and H-5 a doublet, with coupling constants typical for ortho and meta relationships.
- ^{13}C NMR: Nine distinct signals are expected. The carbons attached to the halogens (C-2, C-4, C-6) and the nitrogen atom will have characteristic chemical shifts. Carbons C-2 and C-4 will be significantly downfield.

Synthesis & Chemical Reactivity

The synthesis of **6-Bromo-2,4-dichloroquinoline** leverages established methodologies for quinoline construction, followed by targeted halogenation. Its reactivity is a study in selectivity, governed by the electronic properties of the quinoline ring system.

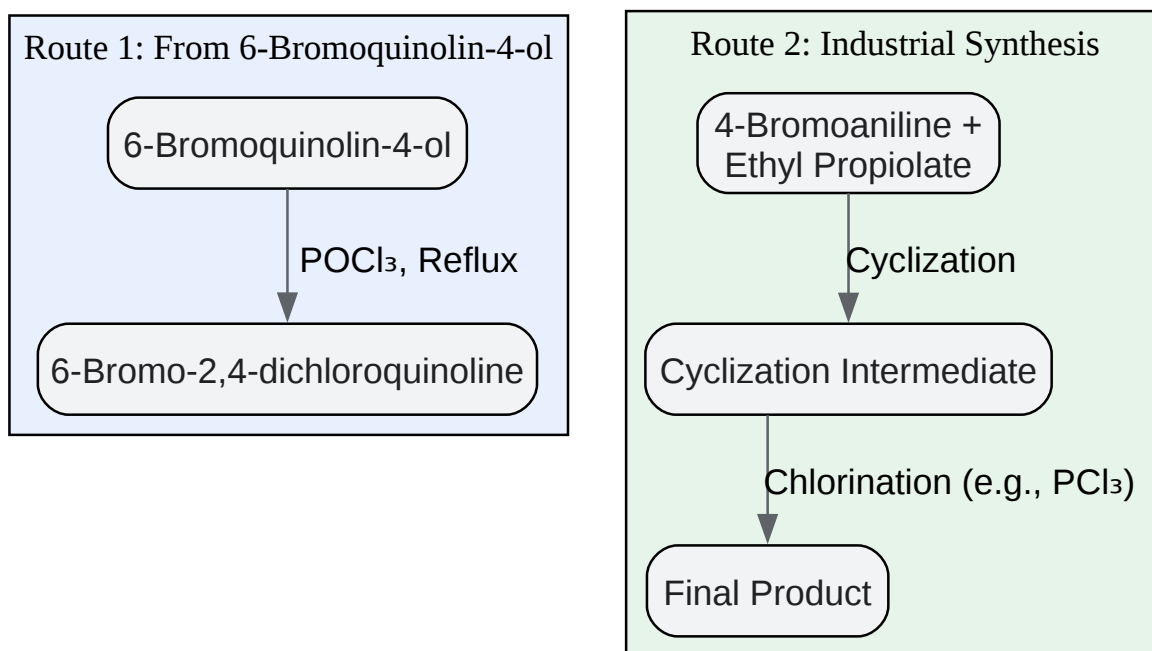
Synthetic Pathways

Two primary routes are commonly employed for the synthesis of multi-halogenated quinolines.

- Chlorination of a Precursor: The most direct laboratory-scale synthesis involves the reaction of 6-Bromoquinolin-4-ol with a strong chlorinating agent like phosphorus oxychloride

(POCl_3), which converts the hydroxyl group at C4 and the tautomeric amide at C2 into chlorides.[2]

- Industrial Synthesis from Acyclic Precursors: A more scalable and environmentally favorable approach begins with 4-bromoaniline and ethyl propiolate, proceeding through cyclization to form the quinoline core, followed by chlorination. This method can achieve yields exceeding 70%.[2]



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Caption: Key synthetic routes to **6-Bromo-2,4-dichloroquinoline**.

Differential Reactivity: A Chemist's Toolkit

The true synthetic value of **6-Bromo-2,4-dichloroquinoline** lies in the differential reactivity of its halogen atoms. This allows for a programmed, stepwise functionalization of the molecule. The general hierarchy for substitution is dictated by the electronic activation provided by the heterocyclic nitrogen atom.

- C4-Cl (Most Reactive): The chlorine at the 4-position is highly activated towards nucleophilic aromatic substitution ($\text{S}_\text{N}\text{Ar}$). It is readily displaced by amines, alcohols, and thiols. This high

reactivity is analogous to that observed in related 6-bromo-2,4-dichloroquinazoline systems.

- **C6-Br (Intermediate Reactivity):** The bromine on the benzene ring is less susceptible to S_NAr but is the primary site for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, using palladium catalysts.
- **C2-Cl (Least Reactive):** The chlorine at the 2-position is the least reactive towards S_NAr due to its proximity to the nitrogen. Harsher reaction conditions are typically required to achieve substitution at this position.



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Caption: Reactivity hierarchy of halogen sites on the quinoline core.

Applications in Research and Development

Medicinal Chemistry

6-Bromo-2,4-dichloroquinoline is a cornerstone intermediate for synthesizing targeted therapeutics. Its ability to undergo selective functionalization makes it ideal for generating libraries of compounds for screening.

- **Kinase Inhibitors:** The quinoline scaffold is central to many kinase inhibitors. This compound serves as a starting point for developing potent inhibitors by installing various amine side chains at the C4 position.
- **Cytochrome P450 Inhibition:** It has been identified as an inhibitor of CYP1A2 and CYP2C19, enzymes critical for drug metabolism.^[2] This property is significant for studying drug-drug interactions and can inform the design of new chemical entities with desired metabolic profiles.^[2]

Safety, Handling, and Storage

As a reactive halogenated compound, **6-Bromo-2,4-dichloroquinoline** requires careful handling.

- **Hazard Identification:** While specific GHS classifications for this exact compound are not universally listed, related compounds are designated as harmful if swallowed, and causing skin and serious eye irritation. Assume this compound carries similar risks.
- **Personal Protective Equipment (PPE):** Always use chemical-resistant gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated fume hood.
- **Storage:** To ensure long-term stability, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer (-20°C).
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Detailed Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and analysis of **6-Bromo-2,4-dichloroquinoline**.

Protocol 1: Synthesis from 6-Bromoquinolin-4-ol

This protocol describes a common lab-scale synthesis via chlorination.

- **Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-bromoquinolin-4-ol (1.0 eq).
- **Reagent Addition:** Under a fume hood, cautiously add phosphorus oxychloride (POCl_3) (approx. 10 eq by volume) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).
- **Reaction:** Heat the mixture to reflux (approx. 110-115°C) and stir for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a mixture like ethyl acetate/hexane.
- **Workup (Quenching):** After cooling the reaction to room temperature, carefully and slowly pour the mixture into a beaker of crushed ice with vigorous stirring. This is a highly

exothermic process.

- Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.
- Extraction: Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from heptane) or column chromatography on silica gel.^[8]

Protocol 2: Purity Analysis by HPLC

This protocol provides a general reverse-phase HPLC method for assessing purity.

- Instrumentation: A standard HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). A typical starting point is 70:30 acetonitrile:water.
- Flow Rate: 1.0 mL/min.
- Detection: Set the UV detector to 254 nm, a wavelength where aromatic compounds typically absorb strongly.
- Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or acetonitrile to a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
- Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the area percent of the main product peak relative to the total area of all observed peaks in the chromatogram.

Conclusion

6-Bromo-2,4-dichloroquinoline is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined physicochemical properties, coupled with a highly selective reactivity profile, provide chemists with a reliable and versatile platform for synthesizing complex molecules. Understanding the nuances of its handling, synthesis, and analytical characterization, as detailed in this guide, is essential for unlocking its full potential in the discovery and development of novel pharmaceuticals and advanced materials.

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